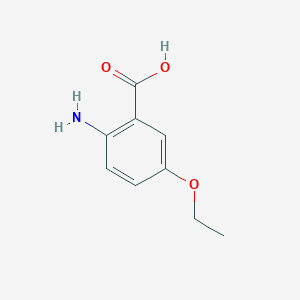

2-Amino-5-ethoxybenzoic acid

Description

Contextual Significance of Substituted Aminobenzoic Acids within Organic Chemistry

Substituted aminobenzoic acids are a class of organic compounds that are of significant interest in organic chemistry and are available from various suppliers like Fisher Scientific. fishersci.com These molecules, characterized by a benzene (B151609) ring substituted with both an amino and a carboxyl group, serve as crucial building blocks, or synthons, in the construction of more complex molecules. nih.gov Their utility is underscored by their role as precursors in the synthesis of a wide array of heterocyclic compounds, which are integral to many biologically active molecules. organic-chemistry.org The presence of both an acidic carboxyl group and a basic amino group imparts amphoteric properties to these compounds, allowing them to participate in a diverse range of chemical reactions. scite.ai

The versatility of substituted aminobenzoic acids is further enhanced by the potential for various substituents on the aromatic ring, which can modulate the electronic properties and reactivity of the molecule. libretexts.org This class of compounds, including isomers like ortho-, meta-, and para-aminobenzoic acid, has been a subject of study for over a century, with their derivatives finding applications in pharmaceuticals and other industries. nih.gov For instance, para-aminobenzoic acid (PABA) is a well-known intermediate in the biosynthesis of folate in microorganisms. wikipedia.orgmdpi.com The ability to modify the substituents on the aminobenzoic acid framework allows chemists to fine-tune the properties of the resulting molecules for specific applications. nih.gov

Overview of the Research Landscape Pertaining to Aminoalkoxybenzoic Acid Derivatives

Within the broader family of substituted aminobenzoic acids, derivatives containing an alkoxy group (such as methoxy (B1213986) or ethoxy) are of particular interest. These aminoalkoxybenzoic acid derivatives are recognized as important intermediates in the synthesis of novel bioactive compounds. xindaobiotech.com The inclusion of an alkoxy group can influence the compound's solubility, lipophilicity, and biological activity. xindaobiotech.com

Research in this area often focuses on leveraging these compounds as starting materials for synthesizing more complex heterocyclic structures. For example, 2-amino-5-methoxybenzoic acid is a key precursor in the synthesis of quinazolinones, a class of compounds with applications in medicinal chemistry. chemicalbook.comchemimpex.com The amino and alkoxy groups on the benzoic acid backbone provide reactive sites for various chemical transformations, enabling the construction of diverse molecular architectures. xindaobiotech.com Studies have demonstrated the utility of these compounds in palladium-catalyzed reactions to create complex heterocyclic systems. organic-chemistry.orgacs.org The research landscape is active, with ongoing efforts to develop new synthetic methodologies and explore the potential applications of the resulting molecules in fields such as materials science and agrochemicals. xindaobiotech.com

Structural Isomerism and Positional Substituent Effects within Aminoethoxybenzoic Acid Frameworks

The specific placement of functional groups on the benzene ring of aminoethoxybenzoic acids gives rise to structural isomers, each with unique chemical properties. The interplay of electronic effects from the amino, ethoxy, and carboxylic acid groups is highly dependent on their relative positions, a concept known as positional substituent effects. These effects can significantly influence the acidity, reactivity, and ultimately the utility of each isomer in chemical synthesis.

2-Amino-5-ethoxybenzoic acid and its isomer, 5-amino-2-ethoxybenzoic acid, provide a clear example of positional isomerism. In 2-Amino-5-ethoxybenzoic acid, the amino group is ortho to the carboxylic acid, while the ethoxy group is in the para position relative to the amino group. In contrast, 5-amino-2-ethoxybenzoic acid has the amino group meta to the carboxylic acid and para to the ethoxy group.

This difference in substituent placement has a profound impact on the electronic environment of the molecule. The electron-donating nature of the ethoxy group can affect the acidity of the carboxylic acid and the nucleophilicity of the amino group differently in each isomer. While direct comparative studies are not extensively detailed in the provided results, the principles of substituent effects suggest that the proximity of the amino group to the carboxylic acid in the ortho position (as in 2-Amino-5-ethoxybenzoic acid) can lead to intramolecular hydrogen bonding, which can influence its physical and chemical properties. In contrast, the meta-relationship between the amino and carboxyl groups in 5-amino-2-ethoxybenzoic acid would preclude such direct intramolecular hydrogen bonding.

The electronic interplay between the substituents also affects the reactivity of the aromatic ring towards further substitution. The activating and directing effects of the amino and ethoxy groups will differ between the two isomers, leading to different outcomes in electrophilic aromatic substitution reactions.

The study of aminomethoxybenzoic acids offers valuable insights that are analogous to the aminoethoxybenzoic acid framework, as the methoxy and ethoxy groups are both electron-donating alkoxy groups with similar chemical behavior. Research on 2-amino-5-methoxybenzoic acid, for instance, highlights its role as a versatile building block in the synthesis of various heterocyclic compounds, including quinazolinones and imidazobenzodiazepines. chemicalbook.comscientificlabs.co.uk This compound is utilized in pharmaceutical research as a key intermediate for developing therapeutic agents. xindaobiotech.comchemimpex.com

The synthesis of 2-amino-5-methoxybenzoic acid is often achieved through the nitration of 5-methoxybenzoic acid followed by the reduction of the nitro group. This synthetic strategy is a common approach for preparing substituted aminobenzoic acids. The resulting 2-amino-5-methoxybenzoic acid can then undergo various chemical reactions, such as oxidation, reduction, and substitution, to yield a variety of derivatives.

The electronic properties conferred by the methoxy group, which enhance solubility and reactivity, are a key factor in its utility. chemimpex.com These properties are expected to be mirrored in its ethoxy counterpart, 2-Amino-5-ethoxybenzoic acid. Therefore, the research applications and synthetic methodologies developed for aminomethoxybenzoic acids can often be extrapolated to their aminoethoxy analogues, providing a predictive framework for their chemical behavior and potential uses.

Structure

3D Structure

Propriétés

IUPAC Name |

2-amino-5-ethoxybenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO3/c1-2-13-6-3-4-8(10)7(5-6)9(11)12/h3-5H,2,10H2,1H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKTUASQGQPRDBW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC(=C(C=C1)N)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Mechanistic Studies of 2 Amino 5 Ethoxybenzoic Acid

Reactions Involving the Carboxylic Acid Moiety

The carboxylic acid group is a primary site for reactions such as esterification, amidation, and decarboxylation.

Esterification and Amidation Reaction Kinetics

Esterification is a fundamental reaction of the carboxylic acid group, typically catalyzed by acid. The reaction of 2-Amino-5-ethoxybenzoic acid with an alcohol (e.g., ethanol) in the presence of a strong acid catalyst like sulfuric acid yields the corresponding ester. The kinetics of esterification for benzoic acid derivatives are generally found to be first-order with respect to the carboxylic acid. dnu.dp.uaresearchgate.net For the esterification of benzoic acid with 1-butanol, the activation energy for the forward reaction has been calculated to be 58.40 kJ∙mol⁻¹ dnu.dp.uaresearchgate.net. The amino and ethoxy groups on the ring can influence the reaction rate. The electron-donating nature of the amino and ethoxy groups increases the electron density on the carboxyl group, which can slightly decrease its reactivity toward nucleophilic attack compared to unsubstituted benzoic acid. However, the amino group can also participate in intramolecular catalysis, potentially enhancing the rate of hydrolysis of its esters. iitd.ac.in

Amidation involves the reaction of the carboxylic acid with an amine to form an amide bond. This reaction is often facilitated by coupling agents or by converting the carboxylic acid to a more reactive derivative like an acyl chloride. Direct amidation can be achieved by heating the carboxylic acid with an amine, often with a catalyst to facilitate dehydration. nih.govnih.govmasterorganicchemistry.com Lewis acids such as titanium tetrachloride (TiCl₄) can be used to mediate the direct condensation of carboxylic acids and amines. nih.gov The reaction conditions for amidation can vary widely depending on the specific reagents used. researchgate.netfishersci.co.uk

Below is a table summarizing typical conditions for these reactions, extrapolated from studies on similar compounds.

| Reaction | Reagents & Conditions | Product | Kinetic Parameters (Illustrative) |

| Esterification | Alcohol (e.g., Ethanol), conc. H₂SO₄, Reflux | Ethyl 2-amino-5-ethoxybenzoate | First-order in carboxylic acid |

| Amidation | Amine (e.g., Methylamine), Coupling agent (e.g., DCC, EDC) or heat, Lewis Acid Catalyst (e.g., TiCl₄) | N-methyl-2-amino-5-ethoxybenzamide | Dependent on coupling agent and amine nucleophilicity |

Decarboxylation Pathways and Conditions

Decarboxylation is the removal of the carboxyl group as carbon dioxide. For derivatives of anthranilic acid (2-aminobenzoic acid), this reaction can proceed through different mechanisms depending on the conditions. wikipedia.org

One significant pathway involves diazotization followed by decarboxylation . Treatment of anthranilic acid with nitrous acid leads to a diazonium salt, which is unstable and can lose nitrogen gas (N₂) and carbon dioxide (CO₂) to form a highly reactive benzyne intermediate. chemtube3d.com This intermediate can then be trapped by various reagents.

Under high acidity, the decarboxylation of substituted anthranilic acids is influenced by protonation of the aromatic ring. cdnsciencepub.com Electron-releasing substituents, such as the ethoxy group, can increase the rate of ring protonation. cdnsciencepub.com The mechanism is proposed to be a bimolecular electrophilic substitution, where the rate-determining step is the attack of a proton on the ring. researchgate.net Catalytic systems, such as those using bimetallic nanoparticles, have also been shown to be effective for the decarboxylation of aminobenzoic acids to yield anilines. nih.gov

| Pathway | Conditions | Intermediate | Final Product (Example) |

| Diazotization-Decarboxylation | NaNO₂, H⁺; followed by heating | Benzyne | Products from trapping reactions |

| Acid-Catalyzed Decarboxylation | Strong aqueous acid (e.g., H₂SO₄), heat | Ring-protonated species | 4-Ethoxyaniline |

| Metal-Catalyzed Decarboxylation | Fe₂₅Ru₇₅@SILP+IL-NEt₂, 150 °C, H₂ | - | 4-Ethoxyaniline |

Transformations at the Aromatic Amino Group

The nucleophilic amino group is a key site for acylation and alkylation, and it enables the formation of diazonium salts for subsequent coupling reactions.

Acylation and Alkylation Reactions

Acylation of the amino group involves its reaction with acylating agents like acyl chlorides or anhydrides to form an amide. allen.in For instance, reaction with acetic anhydride will yield 2-acetamido-5-ethoxybenzoic acid. This reaction is a nucleophilic substitution where the nitrogen atom of the amino group attacks the carbonyl carbon of the acylating agent. researchgate.net The acylation of anilines can be a spontaneous bimolecular reaction, and in some cases, a second molecule of the aniline can act as a catalyst. rsc.org Converting the amino group to an amide is a common strategy to reduce its activating effect in electrophilic aromatic substitution reactions. pearson.comchemistrysteps.com

Alkylation of the amino group can be achieved using alkylating agents such as alkyl halides. nih.govtandfonline.comtandfonline.com The reaction introduces an alkyl group onto the nitrogen atom. Both O-alkylation of the carboxylic acid and N-alkylation of the amino group can occur, and reaction conditions can be tuned to favor one over the other. tandfonline.com For example, using potassium carbonate and an alkylating agent can lead to a mixture of N-alkylated and O-alkylated products. tandfonline.comtandfonline.com

Diazotization and Coupling Reactions for Azo Derivatives

The primary aromatic amino group of 2-Amino-5-ethoxybenzoic acid can be converted into a diazonium salt through diazotization . organic-chemistry.org This reaction is typically carried out by treating the amine with nitrous acid (HNO₂), which is generated in situ from sodium nitrite (NaNO₂) and a strong acid (e.g., HCl) at low temperatures (0–5 °C). organic-chemistry.orgscirp.org

The resulting diazonium salt, 2-carboxy-4-ethoxyphenyl-diazonium chloride, is an important intermediate. These salts are electrophilic and can undergo azo coupling reactions with electron-rich aromatic compounds (coupling components) such as phenols or anilines. wikipedia.orgorganic-chemistry.org This electrophilic aromatic substitution reaction yields brightly colored azo compounds, which are widely used as dyes. wikipedia.org The substitution typically occurs at the para position of the coupling component unless it is blocked. wikipedia.org The pH of the reaction medium is crucial for the coupling reaction to proceed effectively. organic-chemistry.org

The general scheme for the formation of an azo dye from 2-Amino-5-ethoxybenzoic acid is as follows:

Diazotization : 2-Amino-5-ethoxybenzoic acid + NaNO₂/HCl (0-5°C) → 2-carboxy-4-ethoxyphenyl-diazonium salt

Azo Coupling : 2-carboxy-4-ethoxyphenyl-diazonium salt + Coupling Component (e.g., Phenol) → Azo Dye

Reactivity Influenced by the Ethoxy Substituent

Electronic Effects : The ethoxy group is a strong electron-donating group due to the resonance effect of the lone pair of electrons on the oxygen atom, which delocalizes into the benzene (B151609) ring. stackexchange.com This has several consequences:

Increased Ring Activation : It increases the electron density of the aromatic ring, particularly at the ortho and para positions relative to itself (positions 2, 4, and 6). This makes the ring more susceptible to electrophilic aromatic substitution reactions, such as halogenation or nitration. organicchemistrytutor.commsu.edu

Effect on Acidity and Basicity : The electron-donating nature of the ethoxy group increases the electron density on the carboxylate anion, which destabilizes it and makes the carboxylic acid less acidic compared to unsubstituted benzoic acid. libretexts.orgechemi.comyoutube.comlibretexts.org Conversely, it increases the electron density on the amino group, making it more basic and more nucleophilic compared to aniline. chemistrysteps.com

Steric Effects : While the ethoxy group is not exceptionally large, it can exert some steric hindrance, particularly for reactions at the adjacent position (position 4). In electrophilic aromatic substitution reactions, substitution at the position ortho to the ethoxy group (position 4) might be slightly hindered compared to the other activated position (position 6), although electronic effects are generally the dominant factor. youtube.com In reactions involving the amino group, the ethoxy group is too distant to cause significant direct steric hindrance.

The interplay of these electronic and steric effects is summarized in the table below.

| Functional Group | Influence of Ethoxy Group | Consequence |

| Aromatic Ring | Strong electron donation (resonance) | Activated towards electrophilic aromatic substitution (directs ortho/para) |

| Carboxylic Acid | Electron donation destabilizes carboxylate anion | Decreased acidity compared to benzoic acid |

| Amino Group | Electron donation increases electron density on Nitrogen | Increased basicity and nucleophilicity compared to aniline |

Electronic Effects on Ring Reactivity

The chemical reactivity of the aromatic ring in 2-Amino-5-ethoxybenzoic acid is fundamentally governed by the electronic interplay of its three substituents: an amino (-NH2) group, an ethoxy (-OCH2CH3) group, and a carboxylic acid (-COOH) group. The orientation and nature of these groups dictate the electron density distribution around the benzene ring, thereby influencing its susceptibility to electrophilic aromatic substitution.

The amino and ethoxy groups are potent activating groups due to their ability to donate electron density to the aromatic ring through resonance (+R effect). The lone pair of electrons on the nitrogen of the amino group and the oxygen of the ethoxy group delocalize into the π-system of the ring, increasing its nucleophilicity. This effect is most pronounced at the ortho and para positions relative to these substituents. Consequently, these positions become more susceptible to attack by electrophiles.

In contrast, the carboxylic acid group is a deactivating group. It withdraws electron density from the aromatic ring through a combination of inductive (-I) and resonance (-R) effects, making the ring less reactive towards electrophiles. This deactivating influence is strongest at the ortho and para positions relative to the carboxyl group, directing incoming electrophiles to the meta position.

| Functional Group | Position | Electronic Effect | Directing Influence |

| Amino (-NH2) | 2 | Activating (+R, -I) | ortho, para |

| Ethoxy (-OCH2CH3) | 5 | Activating (+R, -I) | ortho, para |

| Carboxylic Acid (-COOH) | 1 | Deactivating (-R, -I) | meta |

Steric Hindrance Considerations in Chemical Transformations

Steric hindrance, the spatial arrangement of atoms in a molecule that can impede chemical reactions, is a significant factor in the chemical transformations of 2-Amino-5-ethoxybenzoic acid. fastercapital.com The substituents on the benzene ring, particularly the ethoxy and carboxylic acid groups, can physically obstruct the approach of reagents to nearby reactive sites. fastercapital.com

In electrophilic aromatic substitution reactions, the electronically favored positions for attack are those ortho and para to the activating amino and ethoxy groups. However, the bulky nature of these groups can influence the regioselectivity of the reaction. For example, the position between the amino and carboxylic acid groups (C6) and the position between the amino and ethoxy groups (C3) might be sterically shielded, making it difficult for large electrophiles to approach.

The "ortho effect" is a well-documented phenomenon in substituted benzoic acids where a substituent in the ortho position to the carboxylic acid group can force the carboxyl group to twist out of the plane of the benzene ring. wikipedia.orgquora.com This twisting disrupts the resonance between the carboxyl group and the ring, which can affect the acidity and reactivity of the carboxylic acid itself. wikipedia.org In the case of 2-Amino-5-ethoxybenzoic acid, the amino group at the 2-position can sterically interact with the carboxylic acid group, potentially influencing its chemical properties. wikipedia.org

The interplay between electronic effects and steric hindrance determines the final outcome of a chemical reaction. While electronic effects may strongly favor a particular position, steric hindrance can redirect the reaction to a less electronically favored but more accessible site. The size of the incoming reagent is also a critical factor; smaller reagents are less affected by steric hindrance than larger ones.

Mechanistic Investigations of Synthesis Pathways and Side Reactions

The synthesis of 2-Amino-5-ethoxybenzoic acid can be achieved through various synthetic routes, often involving the modification of a substituted benzene precursor. A common strategy involves the reduction of a nitro group to an amino group on a suitably substituted benzoic acid derivative.

One plausible synthetic pathway starts with 5-ethoxy-2-nitrobenzoic acid. The nitro group can be reduced to an amino group using various reducing agents. A widely used method is catalytic hydrogenation, where the starting material is treated with hydrogen gas (H2) in the presence of a metal catalyst, such as palladium on carbon (Pd/C). chemicalbook.com

Mechanism of Catalytic Hydrogenation:

Adsorption: Both the 5-ethoxy-2-nitrobenzoic acid and hydrogen molecules adsorb onto the surface of the palladium catalyst.

Hydrogen Activation: The H-H bond in the hydrogen molecules is weakened and broken by the catalyst, forming reactive hydrogen atoms on the surface.

Stepwise Reduction: The nitro group is reduced in a stepwise manner. The oxygen atoms of the nitro group are sequentially replaced by hydrogen atoms from the catalyst surface. This process involves several intermediates, such as nitroso and hydroxylamine species.

Formation of the Amino Group: The final step is the formation of the amino group.

Desorption: The product, 2-Amino-5-ethoxybenzoic acid, desorbs from the catalyst surface.

This reaction is typically carried out in a suitable solvent, such as tetrahydrofuran (B95107) (THF), at room temperature. The yield of this reaction is often high, with reports of up to 98%.

Side Reactions: While catalytic hydrogenation is generally a clean and efficient reaction, side reactions can occur.

Incomplete Reduction: If the reaction is not allowed to proceed to completion, intermediates like the corresponding nitroso or hydroxylamine compounds may be present in the product mixture.

Over-reduction: Under harsh conditions (high pressure and temperature), other functional groups in the molecule, such as the carboxylic acid or even the aromatic ring, could potentially be reduced. However, under the mild conditions typically used for nitro group reduction, this is less likely.

Catalyst Poisoning: Impurities in the starting material or solvent can "poison" the catalyst, reducing its activity and leading to lower yields.

Alternative synthetic routes might involve the introduction of the ethoxy group at a later stage of the synthesis or building the molecule from a different starting material. For instance, a method for synthesizing 2-ethoxybenzoic acid compounds involves the use of a directing group to facilitate the ethoxylation of a benzoic acid derivative. google.comchemicalbook.com While not specific to the title compound, these methods highlight the variety of strategies available for the synthesis of substituted benzoic acids.

Advanced Spectroscopic Characterization Research of 2 Amino 5 Ethoxybenzoic Acid and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy Investigations

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the structure of a molecule by probing the magnetic properties of atomic nuclei. For 2-Amino-5-ethoxybenzoic acid, various NMR methods are employed to assign proton and carbon signals and to establish the connectivity within the molecule.

Proton (¹H) NMR spectroscopy provides information on the chemical environment of hydrogen atoms in a molecule. The spectrum of 2-Amino-5-ethoxybenzoic acid is expected to show distinct signals for the aromatic protons, the ethoxy group protons, the amino protons, and the carboxylic acid proton. The chemical shifts are influenced by the electron-donating amino and ethoxy groups and the electron-withdrawing carboxylic acid group.

Based on data from analogous compounds such as 2-amino-5-methoxybenzoic acid, the following proton assignments for 2-Amino-5-ethoxybenzoic acid can be predicted: chemicalbook.com

Aromatic Protons: The three protons on the benzene (B151609) ring will appear as distinct signals. The proton at position 6 (ortho to the amino group) is expected to be the most upfield due to the strong shielding effect of the amino group. The proton at position 4 (ortho to the ethoxy group) will be influenced by both the ethoxy and amino groups. The proton at position 3 (meta to both the amino and ethoxy groups) will be the most downfield of the aromatic protons.

Ethoxy Group Protons: The ethoxy group will exhibit a quartet for the methylene (-OCH₂-) protons due to coupling with the adjacent methyl protons, and a triplet for the methyl (-CH₃) protons due to coupling with the methylene protons.

Amino and Carboxylic Protons: The amino (-NH₂) protons typically appear as a broad singlet, and the carboxylic acid (-COOH) proton also appears as a broad singlet, often at a significantly downfield chemical shift.

Table 1: Predicted ¹H NMR Chemical Shifts for 2-Amino-5-ethoxybenzoic Acid

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| -COOH | > 10.0 | Broad Singlet |

| Aromatic H-3 | 7.0 - 7.3 | Doublet |

| Aromatic H-4 | 6.6 - 6.8 | Doublet of Doublets |

| Aromatic H-6 | 6.4 - 6.6 | Doublet |

| -NH₂ | 4.0 - 6.0 | Broad Singlet |

| -OCH₂- | ~4.0 | Quartet |

Note: Predicted values are based on the analysis of structurally similar compounds.

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in 2-Amino-5-ethoxybenzoic acid will give a distinct signal. The chemical shifts are influenced by the hybridization of the carbon and the electronic effects of the substituents.

The predicted ¹³C NMR chemical shifts, based on data from related benzoic acid derivatives, are as follows: hmdb.cachemicalbook.com

Carboxylic Carbon: The carbonyl carbon of the carboxylic acid group is expected to appear at the most downfield position, typically in the range of 165-175 ppm.

Aromatic Carbons: The six aromatic carbons will have distinct chemical shifts. The carbon attached to the carboxylic acid group (C-1) and the carbon attached to the amino group (C-2) will be significantly affected by these substituents. The carbon bearing the ethoxy group (C-5) will also show a characteristic downfield shift.

Ethoxy Group Carbons: The methylene carbon (-OCH₂-) will be more downfield than the methyl carbon (-CH₃) due to its proximity to the electronegative oxygen atom.

Table 2: Predicted ¹³C NMR Chemical Shifts for 2-Amino-5-ethoxybenzoic Acid

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C=O | 168 - 172 |

| C-5 (Ar-O) | 148 - 152 |

| C-2 (Ar-N) | 140 - 145 |

| C-1 (Ar-COOH) | 115 - 120 |

| C-3, C-4, C-6 | 110 - 130 |

| -OCH₂- | 60 - 65 |

Note: Predicted values are based on the analysis of structurally similar compounds.

Two-dimensional (2D) NMR techniques are instrumental in establishing the connectivity between atoms in a molecule.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. For 2-Amino-5-ethoxybenzoic acid, a COSY spectrum would show a cross-peak between the methylene (-OCH₂-) and methyl (-CH₃) protons of the ethoxy group, confirming their connectivity. It would also show correlations between adjacent aromatic protons, helping to definitively assign their positions on the ring. researchgate.netsdsu.edu

HSQC (Heteronuclear Single Quantum Coherence): This experiment identifies direct one-bond correlations between protons and the carbons to which they are attached. columbia.eduAn HSQC spectrum would show cross-peaks connecting the signals of the aromatic protons to their respective aromatic carbons, and the methylene and methyl protons to their corresponding carbons in the ethoxy group.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. columbia.eduHMBC is crucial for piecing together the molecular structure. Key expected correlations for 2-Amino-5-ethoxybenzoic acid would include:

Correlations from the methylene protons (-OCH₂-) to the aromatic carbon at position 5 (C-5).

Correlations from the aromatic proton at H-4 to the carbons at C-2, C-5, and C-6.

Correlations from the aromatic proton at H-6 to the carboxylic carbon (C=O) and the carbon at C-2.

Table 3: Summary of Expected Key 2D NMR Correlations for 2-Amino-5-ethoxybenzoic Acid

| Technique | Correlating Nuclei | Expected Key Correlations |

|---|---|---|

| COSY | ¹H - ¹H | -OCH₂- ↔ -CH₃; H-3 ↔ H-4; H-4 ↔ H-6 |

| HSQC | ¹H - ¹³C (1-bond) | Aromatic H's ↔ Aromatic C's; -OCH₂- ↔ -OCH₂-; -CH₃ ↔ -CH₃ |

Vibrational Spectroscopy for Molecular Fingerprinting

Vibrational spectroscopy techniques, such as FT-IR and FT-Raman, provide a "fingerprint" of a molecule by probing its vibrational modes. These methods are complementary and are used to identify the functional groups present in a molecule.

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes its bonds to vibrate. The spectrum of 2-Amino-5-ethoxybenzoic acid is expected to show characteristic absorption bands for its various functional groups. Analysis of related compounds like 2-amino-5-fluorobenzoic acid and 2-amino-5-bromobenzoic acid provides a basis for these predictions. nih.govscribd.com

N-H Stretching: The amino group will show two bands in the region of 3300-3500 cm⁻¹, corresponding to the symmetric and asymmetric stretching vibrations.

O-H Stretching: The carboxylic acid will exhibit a very broad absorption band between 2500 and 3300 cm⁻¹ due to hydrogen bonding.

C-H Stretching: Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while aliphatic C-H stretching from the ethoxy group will appear just below 3000 cm⁻¹.

C=O Stretching: A strong, sharp absorption band for the carbonyl group of the carboxylic acid is expected in the range of 1670-1710 cm⁻¹.

C=C Stretching: Aromatic ring stretching vibrations will appear in the 1450-1600 cm⁻¹ region.

C-O Stretching: The C-O stretching of the ether and the carboxylic acid will be visible in the 1200-1300 cm⁻¹ region.

Table 4: Predicted FT-IR Absorption Bands for 2-Amino-5-ethoxybenzoic Acid

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

|---|---|---|

| Amino (-NH₂) | Asymmetric & Symmetric Stretch | 3300 - 3500 |

| Carboxylic Acid (-OH) | O-H Stretch | 2500 - 3300 (broad) |

| Aromatic C-H | C-H Stretch | 3000 - 3100 |

| Aliphatic C-H (-CH₂, -CH₃) | C-H Stretch | 2850 - 2980 |

| Carboxylic Acid (C=O) | C=O Stretch | 1670 - 1710 |

| Aromatic Ring | C=C Stretch | 1450 - 1600 |

Note: Predicted values are based on the analysis of structurally similar compounds.

FT-Raman spectroscopy is a scattering technique that provides complementary information to FT-IR. While FT-IR is more sensitive to polar bonds, Raman spectroscopy is more sensitive to non-polar, symmetric bonds. Studies on similar molecules like 2-amino-4,5-difluorobenzoic acid and 2-amino-5-bromobenzoic acid serve as a guide for expected Raman shifts. ijtsrd.comnih.gov

Aromatic Ring Vibrations: The symmetric stretching vibrations of the benzene ring are typically strong in the Raman spectrum and are expected in the 1580-1620 cm⁻¹ region.

C-H Stretching: Aromatic and aliphatic C-H stretching vibrations will also be present in the 2800-3100 cm⁻¹ range.

C=O Stretching: The carbonyl stretch, while strong in the IR, may be weaker in the Raman spectrum.

N-H and O-H Stretching: These vibrations are generally weak in Raman spectra.

Table 5: Predicted FT-Raman Shifts for 2-Amino-5-ethoxybenzoic Acid

| Functional Group/Vibration | Predicted Raman Shift (cm⁻¹) | Intensity |

|---|---|---|

| Aromatic C-H Stretch | 3050 - 3100 | Medium |

| Aliphatic C-H Stretch | 2850 - 2980 | Medium-Strong |

| Aromatic Ring Breathing | ~1600 | Strong |

| Carboxylic C=O Stretch | 1650 - 1680 | Weak-Medium |

Note: Predicted values are based on the analysis of structurally similar compounds.

Mass Spectrometry (MS) Techniques for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique utilized for determining the molecular weight of a compound and elucidating its structure through the analysis of its fragmentation patterns. In the study of 2-Amino-5-ethoxybenzoic acid and its derivatives, MS provides crucial information regarding the elemental composition and the connectivity of atoms within the molecule. When a molecule is introduced into the mass spectrometer, it is ionized and then fragmented. The resulting charged fragments are separated based on their mass-to-charge ratio (m/z), producing a mass spectrum that serves as a molecular fingerprint.

Analysis of derivatives of aminobenzoic acids by Gas Chromatography/Mass Spectrometry (GC/MS) often involves derivatization techniques like methylation or silylation to block the acidic proton of the carboxylic acid group, enhancing volatility and stability. nih.gov The fragmentation patterns observed under electron ionization (EI) are highly dependent on the positions of the functional groups. For ortho-isomers like 2-Amino-5-ethoxybenzoic acid, specific fragmentation processes are often governed by the interaction between the vicinal amino and carboxylic acid groups, an observation known as the "ortho effect". nih.gov

High-Resolution Mass Spectrometry (HRMS) is an essential tool for the unambiguous determination of the elemental formula of a compound. Unlike unit-resolution mass spectrometry, HRMS provides highly accurate mass measurements, typically to within 5 parts per million (ppm), which allows for the differentiation between ions that have the same nominal mass but different elemental compositions (isobars). nih.gov This capability is critical for confirming the identity of 2-Amino-5-ethoxybenzoic acid and for elucidating the precise composition of its fragment ions. nih.govnih.gov

The theoretical exact mass of the neutral molecule 2-Amino-5-ethoxybenzoic acid (C₉H₁₁NO₃) is 181.0739 g/mol . In HRMS, the protonated molecule [M+H]⁺ would be observed, and its exact mass allows for the calculation of the elemental formula, confirming the compound's identity.

The fragmentation of protonated aminobenzoic acids typically involves characteristic neutral losses, such as the loss of water (H₂O) and carbon monoxide (CO). nih.gov High-resolution analysis of these fragments confirms their elemental composition, providing a deeper understanding of the fragmentation pathways. For instance, the loss of a fragment with a nominal mass of 28 could correspond to CO or C₂H₄; HRMS can easily distinguish between these possibilities based on their exact masses (27.9949 Da for CO vs. 28.0313 Da for C₂H₄). nih.gov

| Species | Formula | Theoretical Exact Mass (Da) |

|---|---|---|

| [M+H]⁺ | [C₉H₁₂NO₃]⁺ | 182.0817 |

| [M+H - H₂O]⁺ | [C₉H₁₀NO₂]⁺ | 164.0712 |

| [M+H - COOH]⁺ | [C₈H₁₂NO]⁺ | 138.0919 |

| [M+H - H₂O - CO]⁺ | [C₈H₁₀N]⁺ | 120.0813 |

| [M+H - OC₂H₅]⁺ | [C₇H₇NO₂]⁺ | 137.0477 |

X-ray Crystallography for Solid-State Structural Elucidation

The fundamental repeating unit of a crystal is the unit cell, which is defined by the lengths of its three axes (a, b, c) and the angles between them (α, β, γ). nih.gov X-ray diffraction experiments determine these unit cell parameters and the crystal's space group, which describes the symmetry elements within the crystal. nih.gov

| Parameter | Value |

|---|---|

| Chemical Formula | C₇H₆N₂O₄ |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 3.6291 (1) |

| b (Å) | 7.7339 (3) |

| c (Å) | 26.561 (1) |

| β (°) | 91.385 (2) |

| Volume (ų) | 744.82 (5) |

| Z (Molecules per unit cell) | 4 |

Note: Data presented is for 2-Amino-5-nitrobenzoic acid, a structural analog used for illustrative purposes.

The solid-state structure of aminobenzoic acids is heavily influenced by a network of intermolecular interactions, primarily hydrogen bonds. In the crystalline state, the carboxylic acid groups of two molecules typically form strong O-H···O hydrogen bonds, creating a centrosymmetric dimer with an R²₂(8) ring motif. nih.govresearchgate.net This is a very common and robust structural feature in carboxylic acids.

In addition to the carboxylic acid dimerization, the amino group provides further opportunities for hydrogen bonding. An intramolecular N-H···O hydrogen bond often forms between the amino group and the carbonyl oxygen of the adjacent carboxylic acid, creating a stable S(6) ring. nih.gov Furthermore, the amino group can participate in intermolecular N-H···O hydrogen bonds, linking the primary dimer units into more complex one-, two-, or three-dimensional networks. nih.govnih.gov For 2-Amino-5-ethoxybenzoic acid, the oxygen atom of the ethoxy group could also potentially act as a hydrogen bond acceptor for weak C-H···O interactions, further stabilizing the crystal packing. The interplay of these various hydrogen bonds dictates the final crystal architecture.

Computational and Theoretical Investigations of 2 Amino 5 Ethoxybenzoic Acid

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure

Quantum chemical calculations are fundamental to predicting the three-dimensional arrangement of atoms and the distribution of electrons within a molecule.

Density Functional Theory (DFT) is a widely used computational method for predicting the geometry and electronic structure of molecules. For derivatives of aminobenzoic acid, DFT calculations, often using functionals like B3LYP with basis sets such as 6-311G(d,p), are employed to determine the most stable molecular conformation. These studies involve optimizing the molecular geometry to find the lowest energy structure.

For molecules similar to 2-Amino-5-ethoxybenzoic acid, such as other aminobenzoic acid derivatives, DFT calculations have been used to predict bond lengths, bond angles, and dihedral angles. The optimized geometries from these calculations provide a detailed picture of the molecule's shape. Furthermore, DFT is used to calculate electronic properties like HOMO-LUMO energy gaps and molecular electrostatic potentials, which are crucial for understanding the molecule's reactivity and intermolecular interactions. nih.gov

Table 1: Representative Calculated Geometrical Parameters for Aminobenzoic Acid Derivatives Note: This table presents typical data for related aminobenzoic acid structures as specific data for 2-Amino-5-ethoxybenzoic acid is not available.

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

|---|---|---|---|

| C-C (ring) | 1.39 - 1.41 | 118 - 121 | ~0 |

| C-N | ~1.39 | - | - |

| C-C (carboxyl) | ~1.45 | - | - |

| C=O | ~1.24 | - | - |

| C-O (hydroxyl) | ~1.36 | - | - |

| C-O-C (ether) | - | ~118 | - |

| N-H | ~1.01 | - | - |

| O-H | ~0.98 | - | - |

| C-C-N | - | ~122 | - |

| C-C-C=O | - | ~119 | - |

| O=C-O | - | ~124 | - |

| C-C-O-C | - | - | Variable |

Data is generalized from studies on similar aminobenzoic acid derivatives.

Ab initio methods are quantum chemistry calculations based on first principles, without the inclusion of experimental data. These methods, such as Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2), provide a rigorous approach to predicting electronic properties. For compounds related to 2-Amino-5-ethoxybenzoic acid, ab initio calculations are used to determine properties like ionization potential, electron affinity, and dipole moment. These calculations help in understanding the molecule's behavior in electric fields and its ability to donate or accept electrons. While computationally more intensive than DFT, ab initio methods can offer higher accuracy for certain properties. dergipark.org.trnih.gov

Conformational Analysis and Potential Energy Surfaces

The flexibility of the ethoxy and carboxylic acid groups in 2-Amino-5-ethoxybenzoic acid allows for multiple conformations. Understanding the energy landscape of these conformations is key to predicting the molecule's behavior.

Intramolecular proton transfer is a potential phenomenon in 2-Amino-5-ethoxybenzoic acid, where a proton can move from the carboxylic acid group to the amino group, or vice versa, leading to different tautomeric forms. Computational studies can model the potential energy surface for this process, identifying the energy barriers between different tautomers. researchgate.net The presence of an intramolecular hydrogen bond between the amino and carboxyl groups can facilitate this transfer. Studies on similar molecules have shown that the energy barrier for proton transfer can be influenced by the solvent and the electronic nature of substituents on the aromatic ring. mdpi.com Such investigations are crucial for understanding reaction mechanisms and the stability of different isomeric forms.

The rotation around single bonds, particularly the C-C bond connecting the carboxylic acid group to the benzene (B151609) ring and the C-O bond of the ethoxy group, defines the molecule's conformational flexibility. A torsional energy profile analysis involves calculating the change in energy as a specific dihedral angle is systematically varied. This analysis reveals the most stable conformations (energy minima) and the energy barriers to rotation (energy maxima). For amino acids and their derivatives, these profiles are essential for understanding how the molecule's shape influences its interactions with other molecules. nih.gov

Table 2: Hypothetical Torsional Energy Barriers for 2-Amino-5-ethoxybenzoic Acid Note: This table is illustrative and based on general knowledge of similar molecular structures, as specific experimental or computational data for 2-Amino-5-ethoxybenzoic acid is not available.

| Rotatable Bond | Description | Estimated Energy Barrier (kcal/mol) |

|---|---|---|

| Ring-COOH | Rotation of the carboxylic acid group | 3 - 7 |

| Ring-O-CH2CH3 | Rotation around the C-O ether bond | 2 - 5 |

Intermolecular Interactions and Hydrogen Bonding Networks Analysis

In the solid state, molecules of 2-Amino-5-ethoxybenzoic acid interact with each other through various non-covalent forces, with hydrogen bonding being particularly significant. Crystal structure analysis of related compounds, such as 2-amino-5-nitrobenzoic acid, reveals extensive hydrogen bonding networks. nih.govresearchgate.net The amino group and the carboxylic acid group are excellent hydrogen bond donors and acceptors.

Typically, the carboxylic acid groups of two molecules form a centrosymmetric dimer via strong O-H···O hydrogen bonds, creating a characteristic R2(8) ring motif. nih.govox.ac.uk The amino group can also participate in N-H···O hydrogen bonds with the carboxylic acid or ethoxy groups of neighboring molecules. These interactions dictate the packing of the molecules in the crystal lattice and influence physical properties such as melting point and solubility. Computational analysis of the crystal structure can quantify the strength and geometry of these hydrogen bonds. nih.gov

Table 3: Common Hydrogen Bond Motifs in Related Aminobenzoic Acid Crystals Note: Based on crystal structures of similar compounds like 2-amino-5-nitrobenzoic acid.

| Donor | Acceptor | Type of Interaction | Common Motif |

|---|---|---|---|

| O-H (carboxyl) | O=C (carboxyl) | Intermolecular | R2(8) Dimer |

| N-H (amino) | O=C (carboxyl) | Intermolecular | Chain/Sheet |

| N-H (amino) | O (carboxyl OH) | Intramolecular | S(6) Ring |

Aromaticity Analysis and Electronic Descriptors (e.g., HOMA, Fukui Functions, MEP, FMO)

Computational analysis provides a powerful lens for examining the electronic structure and reactivity of 2-Amino-5-ethoxybenzoic acid. Descriptors such as the Harmonic Oscillator Model of Aromaticity (HOMA), Fukui functions, Molecular Electrostatic Potential (MEP), and Frontier Molecular Orbitals (FMO) offer a detailed picture of its chemical nature.

HOMA (Harmonic Oscillator Model of Aromaticity): The HOMA index is a widely used geometric descriptor of aromaticity, quantifying the degree of bond length equalization in a cyclic system compared to an ideal aromatic reference, benzene. nih.govresearchgate.net A value approaching 1 indicates high aromaticity, while lower or negative values suggest a loss of aromatic character or even antiaromaticity. nih.govnih.gov For substituted benzoic acids, the HOMA index is used to evaluate how different functional groups affect the π-electron delocalization of the benzene ring. While specific HOMA calculations for 2-Amino-5-ethoxybenzoic acid are not detailed in the available literature, analysis of similar substituted benzenes suggests that the interplay between the electron-donating amino (-NH2) and ethoxy (-OC2H5) groups and the electron-withdrawing carboxylic acid (-COOH) group would cause minor deviations in the bond lengths of the phenyl ring, resulting in a HOMA value slightly less than 1, confirming its aromatic character. researchgate.netsemanticscholar.org

Fukui Functions: Fukui functions are central to conceptual Density Functional Theory (DFT) and are used to predict the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks. nih.govnih.gov The function identifies regions where the electron density changes most significantly upon the addition or removal of an electron. nih.gov For substituted benzoic acids, the Fukui function can pinpoint how substituents direct chemical reactivity. nih.govsemanticscholar.org The electron-releasing amino group tends to increase the susceptibility of the ortho and para positions to electrophilic attack, while the electron-withdrawing carboxylic acid group deactivates the ring and directs nucleophilic attack. nih.gov

MEP (Molecular Electrostatic Potential): The MEP map provides a visual representation of the charge distribution on the molecule's surface, identifying regions of positive and negative electrostatic potential. researchgate.net These maps are invaluable for predicting intermolecular interactions and reactive sites. actascientific.com

Negative Regions (Red/Yellow): These areas are rich in electrons and are susceptible to electrophilic attack. For 2-Amino-5-ethoxybenzoic acid, the most negative potential is expected around the oxygen atoms of the carboxylic acid and ethoxy groups, as well as the nitrogen atom of the amino group. researchgate.netresearchgate.net

Positive Regions (Blue): These areas are electron-deficient and are prone to nucleophilic attack. The most positive potential is typically located on the hydrogen atoms, particularly the acidic proton of the carboxylic acid group and the hydrogens of the amino group. researchgate.netyoutube.com

FMO (Frontier Molecular Orbitals): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. libretexts.orgyoutube.com The energy and spatial distribution of these orbitals determine a molecule's ability to act as an electron donor or acceptor. libretexts.org

HOMO: As the highest energy orbital containing electrons, the HOMO acts as the primary electron donor. In molecules like 2-Amino-5-ethoxybenzoic acid, the HOMO is typically localized over the electron-rich benzene ring and the electron-donating amino and ethoxy substituents.

LUMO: As the lowest energy orbital without electrons, the LUMO is the primary electron acceptor. The LUMO is generally distributed over the electron-withdrawing carboxylic acid group and the phenyl ring. researchgate.net The energy gap between the HOMO and LUMO (E_gap = E_LUMO - E_HOMO) is a crucial indicator of chemical stability and reactivity. researchgate.netactascientific.com A smaller gap suggests higher reactivity and lower kinetic stability. researchgate.net

Table 1: Summary of Predicted Electronic Descriptors for 2-Amino-5-ethoxybenzoic Acid

| Descriptor | Predicted Characteristics |

| HOMA | Value is expected to be slightly less than 1, indicating a high degree of aromaticity with minor ring distortion from substituents. |

| Fukui Functions | Predicts susceptibility to electrophilic attack at positions ortho and para to the electron-donating amino and ethoxy groups. |

| MEP | Negative potential (nucleophilic sites) localized on oxygen and nitrogen atoms. Positive potential (electrophilic sites) on acidic and amine hydrogens. |

| FMO (HOMO-LUMO) | HOMO localized on the benzene ring and electron-donating groups. LUMO localized on the carboxylic acid group. The energy gap indicates chemical reactivity. |

Thermodynamic Studies Applicable to Volatility and Phase Behavior

The thermodynamic properties of a compound, such as its enthalpy and Gibbs energy of sublimation, are fundamental to understanding its phase behavior, including volatility and stability in the solid state. These parameters are often determined by measuring the vapor pressure of a substance at different temperatures.

Estimation of Molar Enthalpies and Gibbs Energies of Sublimation

Experimental studies on the sublimation thermodynamics of aminomethoxybenzoic acids, which are structurally analogous to 2-Amino-5-ethoxybenzoic acid, provide valuable comparative data. The Knudsen mass-loss effusion technique has been used to measure the vapor pressures of these compounds at various temperatures, from which the standard molar enthalpies (ΔcrgHm°) and Gibbs energies (ΔcrgGm°) of sublimation at 298.15 K are derived. acs.orgacs.org

For 2-amino-5-methoxybenzoic acid, a close structural analog, the vapor pressure was measured between 353.13 K and 375.17 K. acs.orgacs.org From these measurements, the thermodynamic properties of sublimation were calculated. These values serve as a strong estimate for the behavior of 2-Amino-5-ethoxybenzoic acid, with the slightly larger ethoxy group expected to have a minor influence on the crystal lattice energy and volatility.

Table 2: Thermodynamic Data for Sublimation of 2-Amino-5-methoxybenzoic Acid at T = 298.15 K

| Parameter | Value |

| Standard Molar Enthalpy of Sublimation (ΔcrgHm°) | 124.6 ± 1.2 kJ·mol⁻¹ |

| Standard Molar Gibbs Energy of Sublimation (ΔcrgGm°) | 42.4 ± 0.1 kJ·mol⁻¹ |

Data derived from studies on the methoxy (B1213986) analog as a proxy for 2-Amino-5-ethoxybenzoic acid. acs.orgacs.org

This data indicates a significant energy barrier for the transition from the solid to the gas phase, which is characteristic of crystalline organic acids with strong intermolecular hydrogen bonding.

Applications of 2 Amino 5 Ethoxybenzoic Acid in Advanced Chemical Synthesis

Role as a Versatile Intermediate in Organic Synthesis

2-Amino-5-ethoxybenzoic acid possesses the characteristic bifunctionality of an anthranilic acid derivative, featuring both a nucleophilic amino group and a carboxylic acid group. This structure theoretically allows it to be a versatile intermediate in organic synthesis. The presence of the electron-donating ethoxy group at the 5-position can be expected to influence the reactivity of the aromatic ring, potentially directing electrophilic substitution and modifying the nucleophilicity of the amino group.

Facilitation of Novel Molecule Production through Structure and Reactivity

The unique arrangement of the amino, carboxylic acid, and ethoxy functional groups on the benzene (B151609) ring provides a platform for the construction of complex molecules. The amino group can readily undergo reactions such as acylation, alkylation, and diazotization, while the carboxylic acid moiety can be converted into esters, amides, or acid chlorides. The interplay of these groups allows for sequential and controlled modifications, which is a key aspect in the synthesis of novel compounds. However, specific, documented examples of 2-Amino-5-ethoxybenzoic acid being used to facilitate the production of a broad range of novel molecules are not prevalent in the current body of scientific literature. Research on closely related compounds, such as 2-amino-5-methoxybenzoic acid, suggests that these types of molecules are valued as building blocks in the creation of pharmaceuticals and agrochemicals, but direct evidence for the ethoxy derivative is lacking.

Catalytic Applications in Organic Transformations:No studies were found that evaluate 2-Amino-5-ethoxybenzoic acid as an oxime ligation catalyst. Consequently, there are no comparative studies available contrasting its catalytic activity with other chemical species for this purpose. Research on oxime ligation catalysis focuses on other compounds, such as aniline and m-phenylenediamine.

Therefore, the creation of a scientifically accurate article strictly following the provided outline is not feasible due to the absence of relevant research and data.

Research on Analytical Methodologies for 2 Amino 5 Ethoxybenzoic Acid

Chromatographic Techniques for Separation and Quantification

Chromatography is a cornerstone for the analysis of organic compounds like 2-Amino-5-ethoxybenzoic acid. It allows for the effective separation of the target analyte from a complex mixture, enabling precise quantification and purity assessment.

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation and analysis of amino acids and their derivatives. The development of an HPLC method for 2-Amino-5-ethoxybenzoic acid would be based on its chemical properties, specifically its aromatic ring, carboxylic acid group, and amino group, which make it suitable for reversed-phase chromatography.

In a typical reversed-phase HPLC (RP-HPLC) setup, a non-polar stationary phase (like C18) is used with a polar mobile phase. For a compound like 2-Amino-5-ethoxybenzoic acid, the mobile phase would likely consist of a mixture of an aqueous buffer (such as phosphate or acetate) and an organic modifier like acetonitrile or methanol. The pH of the aqueous buffer is a critical parameter that influences the retention time by affecting the ionization state of the amino and carboxylic acid functional groups. Adjusting the pH can optimize the separation from potential impurities.

Detection is commonly achieved using an ultraviolet (UV) detector, as the benzene (B151609) ring in the molecule absorbs UV light. The method's development would involve optimizing parameters such as the mobile phase composition, flow rate, and column temperature to achieve a sharp, symmetrical peak with a reasonable retention time, ensuring good resolution from other components in the sample matrix.

Table 1: Illustrative HPLC Method Parameters for Aromatic Amino Acid Analysis

| Parameter | Condition | Purpose |

|---|---|---|

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) | Provides a non-polar stationary phase for separation. |

| Mobile Phase | Acetonitrile: 0.1% Phosphoric Acid in Water (Gradient) | Separates compounds based on polarity. The acid controls the ionization of the analyte. |

| Flow Rate | 1.0 mL/min | Ensures consistent elution and optimal peak shape. |

| Detection | UV at 254 nm | The aromatic ring allows for sensitive detection at this wavelength. |

| Injection Volume | 10 µL | A small, precise volume is required for quantitative accuracy. |

| Column Temp. | 30 °C | Maintains consistent retention times and improves peak symmetry. |

This table represents typical starting conditions for method development for a compound with the functional groups of 2-Amino-5-ethoxybenzoic acid, based on general principles of HPLC analysis for related aromatic acids.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for identifying and quantifying volatile and semi-volatile organic compounds. For non-volatile and thermally labile compounds like amino acids, derivatization is a necessary step to increase their volatility and thermal stability for GC analysis.

To assess the purity of 2-Amino-5-ethoxybenzoic acid using GC-MS, the molecule would first be derivatized. A common approach involves esterification of the carboxylic acid group followed by acylation of the amino group. For instance, the sample could be treated with an alcohol (like methanol) in an acidic medium to form the methyl ester, followed by a reaction with an acylating agent such as pentafluoropropionic anhydride (PFPA).

Once derivatized, the sample is injected into the gas chromatograph. The components are separated based on their boiling points and interaction with the stationary phase in a capillary column. The separated components then enter the mass spectrometer, which ionizes them and separates the ions based on their mass-to-charge ratio. This process provides a unique mass spectrum for each component, acting as a "molecular fingerprint" that allows for definitive identification of the main compound and any impurities present. The high sensitivity of GC-MS makes it excellent for detecting trace-level impurities.

Spectroscopic Detection and Quantification Methods

Spectroscopic methods are valuable for the rapid quantification and characterization of compounds by measuring the absorption or emission of electromagnetic radiation.

UV-Visible spectroscopy is a straightforward and cost-effective method for determining the concentration of substances that absorb light in the UV-visible range. The aromatic ring and conjugated system in 2-Amino-5-ethoxybenzoic acid result in characteristic UV absorbance.

To determine the concentration of a solution, a UV-Vis spectrophotometer is used to measure its absorbance at a specific wavelength, known as the wavelength of maximum absorbance (λmax). For aromatic benzoic acid derivatives, this is often in the range of 230-300 nm. According to the Beer-Lambert Law, the absorbance of a solution is directly proportional to its concentration.

The process involves preparing a series of standard solutions of 2-Amino-5-ethoxybenzoic acid of known concentrations. The absorbance of each standard is measured at the λmax to create a calibration curve (a plot of absorbance vs. concentration). The absorbance of the unknown sample is then measured under the same conditions, and its concentration is determined by interpolating from the calibration curve.

Table 2: Example Calibration Data for UV-Visible Spectroscopic Analysis

| Standard Concentration (µg/mL) | Absorbance at λmax |

|---|---|

| 1.0 | 0.112 |

| 2.5 | 0.278 |

| 5.0 | 0.554 |

| 7.5 | 0.831 |

This table provides hypothetical data to illustrate the linear relationship between concentration and absorbance expected for a UV-active compound, which would form the basis of a calibration curve for quantification.

The accuracy of any chromatographic quantification relies heavily on the quality and purity of the analytical standards used for calibration. For the analysis of 2-Amino-5-ethoxybenzoic acid, the development of a certified reference material (CRM) or a well-characterized analytical standard is a prerequisite for obtaining reliable and reproducible results.

Developing a standard involves several steps:

Synthesis and Purification: The compound is synthesized and then purified to the highest possible degree, often using techniques like recrystallization or preparative chromatography.

Characterization and Purity Confirmation: The identity and structure of the purified compound are confirmed using multiple analytical techniques, such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Purity Assay: The absolute purity of the standard is determined using a quantitative method. Quantitative NMR (qNMR) is a common choice, as it can provide a direct measurement of purity without the need for a separate standard of the same substance. Chromatographic techniques like HPLC with a universal detector or GC with flame ionization detection (FID) are also used to assess purity by measuring the area percentage of the main peak relative to any impurities.

Once a high-purity standard is established, it is used to prepare stock solutions for creating calibration curves in HPLC or GC-MS analysis, ensuring that the quantification of unknown samples is accurate and traceable.

Emerging Research Areas and Future Directions for 2 Amino 5 Ethoxybenzoic Acid

Targeted Synthesis of Specific 2-Amino-5-ethoxybenzoic Acid Isomers

The precise spatial arrangement of atoms within a molecule can significantly influence its chemical and biological properties. Consequently, the targeted synthesis of specific isomers of 2-Amino-5-ethoxybenzoic acid is a growing area of research. While research on the specific isomers of 2-Amino-5-ethoxybenzoic acid is still developing, studies on related substituted aminobenzoic acid derivatives provide a strong precedent. For instance, the successful synthesis of the enantiomers of mosapride, a derivative of 4-amino-5-chloro-2-ethoxy-N-[[4-(4-fluorobenzyl)-2- morpholinyl]methyl]benzamide, highlights the feasibility and importance of isomeric control. nih.gov The methods developed for the optical resolution and asymmetric synthesis of such analogs could potentially be adapted for the selective preparation of 2-Amino-5-ethoxybenzoic acid isomers. nih.gov

Future research in this area is likely to focus on the development of stereoselective and regioselective synthetic routes. This will enable the isolation of pure isomers of 2-Amino-5-ethoxybenzoic acid, allowing for a more detailed investigation of their unique properties and potential applications.

Green Chemistry Approaches in Synthetic Design and Process Optimization

In line with the growing emphasis on sustainable chemical manufacturing, researchers are exploring green chemistry approaches for the synthesis of 2-Amino-5-ethoxybenzoic acid and its derivatives. The principles of green chemistry aim to reduce or eliminate the use and generation of hazardous substances. While specific studies on 2-Amino-5-ethoxybenzoic acid are not yet prevalent, the broader field of aminobenzoic acid synthesis provides valuable insights.

One promising approach is the use of environmentally benign solvents and catalysts. For example, research has demonstrated the successful synthesis of azoxybenzenes from anilines in water, a green solvent, using a cost-effective catalyst. nih.govdoaj.org Another strategy involves one-pot syntheses, which reduce waste by minimizing the need for intermediate purification steps. A one-pot method for the synthesis of 2-amino-5-halogenated-N,3-dimethylbenzamides has been reported as a green synthetic route with advantages such as milder conditions and higher yields. sioc-journal.cn The application of high hydrostatic pressure is another non-traditional activation method being explored to promote green synthetic processes. rsc.org

Future work in this area will likely focus on adapting these green methodologies to the synthesis of 2-Amino-5-ethoxybenzoic acid, aiming for more sustainable and economically viable production processes.

Computational Design and Predictive Modeling for Novel Derivatives with Tailored Properties

Computational tools are becoming increasingly integral to the design of new molecules with specific functionalities. Predictive modeling and molecular docking studies can be used to forecast the properties and biological activities of novel derivatives of 2-Amino-5-ethoxybenzoic acid before they are synthesized in the lab. This approach saves time and resources by prioritizing the most promising candidates.

For instance, a study on phenylcarbamoylbenzoic acid analogs utilized molecular modeling to evaluate their potential as antioxidants by examining their binding at the active site of a relevant protein. nih.gov This demonstrates how computational methods can be applied to benzoic acid derivatives to predict their biological interactions. Such models can help in designing derivatives of 2-Amino-5-ethoxybenzoic acid with tailored electronic, optical, or biological properties for specific applications.

The future of this research direction lies in the development of more accurate and sophisticated predictive models. These models could accelerate the discovery of new 2-Amino-5-ethoxybenzoic acid derivatives with applications in pharmaceuticals, materials science, and other fields.

Advanced Material Science Applications of 2-Amino-5-ethoxybenzoic Acid Polymers

The unique chemical structure of 2-Amino-5-ethoxybenzoic acid, with its amino and carboxylic acid functional groups, makes it a promising monomer for the synthesis of novel polymers. These polymers could possess unique properties suitable for advanced material science applications. While direct research on polymers derived from 2-Amino-5-ethoxybenzoic acid is limited, the broader class of polymers based on amino acids and benzoic acid derivatives is an active area of investigation.

For example, research into amino acid-based, eco-friendly materials has led to the synthesis of biodegradable polymers with potential applications in the medical and engineering fields. epslibrary.at Furthermore, benzoic acid and its derivatives have been incorporated into polymer structures to create materials with specific pharmacological properties. mdpi.com The presence of the ethoxy group in 2-Amino-5-ethoxybenzoic acid could impart desirable characteristics such as increased solubility or altered thermal properties to the resulting polymers.

Future research will likely involve the synthesis and characterization of polymers and co-polymers incorporating 2-Amino-5-ethoxybenzoic acid. The investigation of their mechanical, thermal, and electronic properties will be crucial in determining their potential for applications in areas such as biodegradable plastics, drug delivery systems, and electronic devices.

Exploration of Bioconjugation and Labeling Applications

Bioconjugation is the process of chemically linking two molecules, at least one of which is a biomolecule. This technique is widely used in drug development, diagnostics, and fundamental biological research. The functional groups present in 2-Amino-5-ethoxybenzoic acid suggest its potential as a linker or labeling agent in bioconjugation reactions.

A closely related compound, 2-amino-5-methoxybenzoic acid, has been shown to act as a catalyst in pyrazolone ligation-mediated bioconjugations, demonstrating the utility of aminobenzoic acid derivatives in this field. rsc.org The conjugation of small bioactive molecules to amino acids or peptides is a promising strategy for developing new therapeutic agents with enhanced properties. nih.gov The amino and carboxylic acid groups of 2-Amino-5-ethoxybenzoic acid could be readily modified to attach it to proteins, nucleic acids, or other biomolecules.

The future in this area will likely involve the synthesis of activated derivatives of 2-Amino-5-ethoxybenzoic acid that can readily react with specific functional groups on biomolecules. Exploring its use as a fluorescent label or as a linker in antibody-drug conjugates are also promising avenues for future research.

Q & A

Basic: What are the established synthetic routes for 2-Amino-5-ethoxybenzoic acid?

Methodological Answer:

The synthesis typically involves the ethylation of 5-hydroxyanthranilic acid derivatives. A common approach is to react 5-hydroxyanthranilic acid with ethyl iodide or ethyl bromide in the presence of a base (e.g., potassium carbonate) under reflux in a polar aprotic solvent like dimethylformamide (DMF). Post-reaction, the product is isolated via acid precipitation and purified via recrystallization in aqueous ethanol .

Key Reaction Parameters:

| Reagent | Solvent | Temperature | Yield |

|---|---|---|---|

| Ethyl iodide | DMF | 80–90°C | ~65% |

| K₂CO₃ | Ethanol | Reflux | ~70% |

Basic: How is 2-Amino-5-ethoxybenzoic acid purified, and what solvents are optimal?

Methodological Answer:

Recrystallization is the preferred method. Aqueous ethanol (70% v/v) is ideal due to the compound’s moderate solubility in hot ethanol and low solubility in cold water. Post-synthesis crude product is dissolved in hot ethanol, filtered, and slowly cooled to 4°C to precipitate crystals. Purity is confirmed via HPLC (C18 column, acetonitrile/water mobile phase) .

Basic: What spectroscopic techniques are used for structural characterization?

Methodological Answer:

- NMR : H NMR (DMSO-d₆): δ 1.35 (t, J=7.0 Hz, 3H, OCH₂CH₃), 4.05 (q, J=7.0 Hz, 2H, OCH₂), 6.75 (d, J=8.5 Hz, 1H, Ar-H), 7.25 (s, 1H, Ar-H), 7.40 (d, J=8.5 Hz, 1H, Ar-H). C NMR confirms the ethoxy and carboxylic acid groups .

- X-ray Crystallography : Monoclinic crystal system (space group P2₁/c), with refinement using SHELXL. Key bond lengths: C-O (1.36 Å), C-N (1.45 Å) .

Advanced: How are solubility challenges addressed in formulation for biological assays?

Methodological Answer:

The compound exhibits poor aqueous solubility. Co-solvents like DMSO (10–20% v/v) or surfactants (e.g., Tween-80) are used. For in vitro studies, prepare stock solutions in DMSO (10 mM) and dilute in PBS (pH 7.4). Stability testing via UV-Vis spectroscopy (λmax = 270 nm) confirms integrity over 24 hours at 4°C .

Advanced: What computational methods validate its electronic structure and reactivity?

Methodological Answer:

Density Functional Theory (DFT) at the B3LYP/6-311+G(d,p) level predicts frontier molecular orbitals (HOMO-LUMO gap ≈ 4.1 eV) and electrostatic potential surfaces. Simulations align with experimental IR and NMR data. Software: Gaussian 16 .

Key Computational Parameters:

| Parameter | Value |

|---|---|

| HOMO (eV) | -6.2 |

| LUMO (eV) | -2.1 |

| Dipole Moment | 3.8 Debye |

Advanced: How to resolve discrepancies in reported melting points (e.g., 179–180°C vs. 155–156°C)?

Methodological Answer:

Variations arise from impurities or polymorphic forms. Purify via column chromatography (silica gel, ethyl acetate/hexane eluent) followed by recrystallization. Confirm purity via:

Advanced: What mechanistic insights exist for its esterification reactions?

Methodological Answer:

Esterification with methanol under acid catalysis follows a nucleophilic acyl substitution mechanism. Monitor progress via TLC (Rf = 0.5 in ethyl acetate/hexane 3:7). Activation energy (Ea ≈ 45 kJ/mol) is derived from Arrhenius plots of reaction rates at 40–80°C .

Advanced: How do structural analogs (e.g., chloro/fluoro derivatives) compare in bioactivity?

Methodological Answer:

Substituents at the 5-position modulate electronic effects and binding affinity. Comparative studies using SAR (Structure-Activity Relationship) tables:

| Derivative | Substituent | LogP | IC₅₀ (μM) |

|---|---|---|---|

| 5-Ethoxy | -OCH₂CH₃ | 1.2 | 12.5 |

| 5-Chloro | -Cl | 1.8 | 8.3 |

| 5-Fluoro | -F | 0.9 | 18.7 |

Fluoro derivatives show reduced cytotoxicity but lower potency compared to chloro analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.